7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, a scaffold renowned for its pharmacological versatility. Its structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 7 with a 3,4-diethoxyphenyl group and at position 3 with a 3-fluorobenzyl moiety. These substituents likely modulate its electronic and steric properties, influencing biological activity .
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQOQIMCAFIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-diethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with 3,4-diethoxybenzene in the presence of a catalyst.
Attachment of the 3-fluorobenzyl Group: This step typically involves nucleophilic substitution reactions, where a suitable 3-fluorobenzyl halide is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, leading to the formation of corresponding quinones and benzaldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as a drug candidate. Preliminary studies suggest it may possess anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for further pharmacological evaluation.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Position 7
- 3,4-Diethoxyphenyl (Target Compound): The ethoxy groups may enhance lipophilicity and membrane permeability compared to simpler aryl groups (e.g., phenyl or bromophenyl) .
- 4-Bromophenyl (): Bromine’s electron-withdrawing nature could influence π-π stacking interactions in receptor binding .
- 3-Fluorophenyl (): Fluorine’s electronegativity may improve metabolic stability and target affinity .
Substituent Effects on Position 3
Biological Activity
7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimycobacterial research. The following sections will explore its synthesis, biological mechanisms, and specific case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is C20H22F2N2O4S, with a molecular weight of approximately 424.5 g/mol. Its structure features a thieno ring fused to a pyrimidine core, with diethoxy and fluorobenzyl substituents that may enhance its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F2N2O4S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1207058-55-6 |
Anticancer Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibition of tubulin polymerization. This mechanism is crucial as it disrupts cancer cell division and promotes apoptosis.
- Case Study: A study demonstrated that a related compound inhibited tubulin polymerization with an IC50 value significantly lower than that of standard chemotherapeutics like combretastatin A-4 (CA-4). The derivatives led to G2/M phase arrest in cancer cells, indicating their potential as anticancer agents .
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. It exhibits significant antimycobacterial properties by targeting essential metabolic pathways within the bacterium.
- Mechanism of Action: The compound inhibits cytochrome bd oxidase (Cyt-bd), an enzyme critical for the energy metabolism of Mycobacterium tuberculosis. This inhibition results in reduced ATP production, effectively impairing bacterial growth .
- Efficacy Data: Studies report minimum inhibitory concentrations (MIC) ranging from 6 to 8 μM against various strains of M. tuberculosis. This level of activity suggests strong potential for therapeutic application in treating tuberculosis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno ring through cyclization reactions.
- Introduction of the diethoxy and fluorobenzyl substituents via electrophilic aromatic substitution.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Q & A
Q. What are the recommended synthetic strategies for preparing 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves a multi-step route:
- Core Formation : Cyclization of precursors (e.g., 2-aminothiophene derivatives) with formic acid or urea under reflux to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
- Substitution Reactions : Introduction of the 3,4-diethoxyphenyl group at position 7 and the 3-fluorobenzyl group at position 3 via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki) may optimize regioselectivity .
- Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours. Catalysts like ZnCl₂ or Pd/C improve yields .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous 3D structural determination, particularly to assess dihedral angles between the thienopyrimidine core and substituents .
Q. What are the primary biological targets or activities reported for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
These compounds are explored as:
- Kinase Inhibitors : Potentially targeting tyrosine kinases (e.g., EGFR) due to structural mimicry of ATP-binding sites .
- Antimicrobial Agents : Activity against Gram-positive bacteria via membrane disruption or enzyme inhibition .
- Anticancer Candidates : Pro-apoptotic effects in cell lines (e.g., MCF-7, HepG2) through ROS generation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Key SAR strategies include:
- Substituent Variation : Systematically modifying the 3-fluorobenzyl and 3,4-diethoxyphenyl groups to assess impacts on lipophilicity (logP) and target binding. For example:
| Substituent at Position 3 | Bioactivity (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| 3-Fluorobenzyl | 0.45 | 12.3 |
| 4-Trifluoromethylbenzyl | 0.32 | 8.9 |
| Data adapted from kinase inhibition assays |
- In Silico Docking : Molecular dynamics simulations to predict binding affinities with targets like EGFR or PARP .
Q. How should contradictory bioactivity data across studies be addressed?
Contradictions may arise from:
- Assay Variability : Validate results using orthogonal methods (e.g., fluorescence polarization vs. ELISA for kinase activity) .
- Physicochemical Factors : Adjust buffer pH (6.5–7.5) to account for solubility differences, as the 3,4-diethoxyphenyl group may reduce aqueous stability .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?
- ADMET Prediction : Tools like SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .
- Solubility Modeling : COSMO-RS to optimize solubility via substituent modifications (e.g., replacing ethoxy with hydroxyl groups) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?
- Byproduct Control : Use inline IR spectroscopy to monitor reaction progress and minimize impurities during cyclization .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .
Methodological Notes
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .
- Data Reproducibility : Report reaction yields as mean ± SD across ≥3 independent trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
